Technical Monograph: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
Technical Monograph: 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
[1]
CAS Number: 132734-54-4
Primary Synonym: 3'-Fluoro-4'-methoxy-2,2,2-trifluoroacetophenone
Formula:
Introduction & Structural Significance
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is a specialized fluorinated building block used critically in the synthesis of pharmaceutical agents and agrochemicals. It features a trifluoroacetyl group attached to an electron-rich aromatic ring.
The compound's significance lies in its dual-fluorination motif:
-
The Trifluoromethyl (
) Group: Acts as a bioisostere for isopropyl or tert-butyl groups but with significantly higher metabolic stability (preventing cytochrome P450 oxidation) and lipophilicity. It also renders the adjacent carbonyl carbon highly electrophilic. -
The Aryl Fluorine (C-3 Position): Modulates the pKa of adjacent protons and blocks metabolic hydroxylation at the electron-rich aromatic ring, a common clearance pathway for methoxy-arenes.
This compound serves as a pivotal intermediate for enzyme inhibitors (e.g., esterases, proteases) where the electrophilic ketone forms a reversible covalent bond with the active site serine or cysteine residues.
Physicochemical Profile
The introduction of the electron-withdrawing
| Property | Value / Description | Source/Note |
| CAS Number | 132734-54-4 | Verified Registry |
| Molecular Weight | 222.14 g/mol | Calculated |
| Appearance | White to off-white low-melting solid or oil | Analog comparison |
| Boiling Point | ~220–230 °C (Predicted) | Based on 3-Cl analog (218°C) |
| Density | 1.35 ± 0.05 g/cm³ | High density due to 4F atoms |
| LogP | ~2.5–2.8 | Enhanced lipophilicity |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | Hydrophobic nature |
| Reactivity | Forms stable hydrates (gem-diols) in water | Due to electron-deficient C=O |
Synthetic Pathways[3]
The most robust and scalable synthesis involves the Friedel-Crafts acylation of 2-fluoroanisole. This route exploits the strong para-directing effect of the methoxy group to ensure high regioselectivity.
Reaction Mechanism (Friedel-Crafts Acylation)[4]
The reaction utilizes Trifluoroacetic Anhydride (TFAA) as the acylating agent and Aluminum Chloride (
Regioselectivity Logic:
-
Substrate: 2-Fluoroanisole (1-methoxy-2-fluorobenzene).
-
Directing Effects: The methoxy group (-OMe) is a strong activator and directs ortho/para. The fluorine (-F) is a weak deactivator but directs ortho/para.
-
Outcome: Acylation occurs para to the strong -OMe group (position 4 relative to OMe). This corresponds to position 5 relative to the fluorine (if F is at 2).
-
Final Numbering: In the product, the ketone attachment is C1. The fluorine ends up at C3, and the methoxy at C4.
Visualization of Synthesis
Figure 1: Friedel-Crafts acylation pathway showing the regioselective formation of the target compound.
Experimental Protocol
Objective: Synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone on a 10g scale.
Reagents:
-
2-Fluoroanisole (1.0 eq, 10.0 g)
-
Trifluoroacetic Anhydride (TFAA) (1.2 eq, 13.5 mL)
-
Aluminum Chloride (
), anhydrous (1.5 eq, 15.8 g) -
Dichloromethane (DCM), anhydrous (100 mL)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Lewis Acid Activation: Add anhydrous
(15.8 g) to the flask followed by 50 mL of dry DCM. Cool the suspension to 0°C using an ice bath. -
Acylating Agent Addition: Add TFAA (13.5 mL) dropwise over 15 minutes. The solution may turn slightly yellow as the active acylium species forms. Stir for 15 minutes at 0°C.
-
Substrate Addition: Dissolve 2-fluoroanisole (10.0 g) in 20 mL of dry DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Note: The reaction is exothermic. Control addition rate to prevent runaway polymerization or tar formation.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL HCl .
-
Caution: Vigorous gas evolution (HCl) and heat generation will occur.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Purification: Combine organic layers, wash with saturated
(to remove trifluoroacetic acid byproduct) and brine. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Isolation: The crude product is often a yellow oil that solidifies upon standing. Recrystallize from Hexane/Ethanol if necessary to obtain white crystals.
Reactivity & Pharmaceutical Applications[3][5]
The "Hydrate" Trap
Unlike standard acetophenones, trifluoromethyl ketones exist in equilibrium with their gem-diol (hydrate) form in the presence of water.
-
Mechanism: The strong electron-withdrawing effect of the
group destabilizes the carbonyl double bond, making the carbon highly susceptible to nucleophilic attack by water. -
Implication: In biological assays, the compound may act as a transition-state inhibitor by mimicking the tetrahedral intermediate of peptide hydrolysis.
Bioisosteric Utility
This scaffold is used to synthesize Lotilaner analogs (veterinary antiparasitics) and PPAR agonists (metabolic disease).
-
Metabolic Blockade: The 3-fluoro substituent prevents ring oxidation.
-
Lipophilicity: The
group increases membrane permeability ( ) essential for CNS-active drugs.
Figure 2: Equilibrium between the ketone and hydrate forms, crucial for biological interaction.[1][2]
Safety & Handling (MSDS Summary)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Handling: Use in a fume hood. The trifluoroacetyl group can hydrolyze to release trifluoroacetic acid (corrosive) if exposed to moisture over long periods.
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place.
References
-
PubChem Compound Summary . 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (Analog Data). National Center for Biotechnology Information. Link
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ChemicalBook Registry . 3'-Fluoro-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 132734-54-4). Link
-
Sigma-Aldrich Technical Library . Friedel-Crafts Acylation of Fluoroanisoles. Link
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ChemSrc . Physicochemical Properties of Fluorinated Acetophenones. Link
